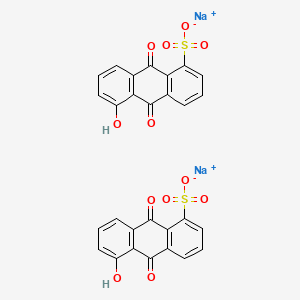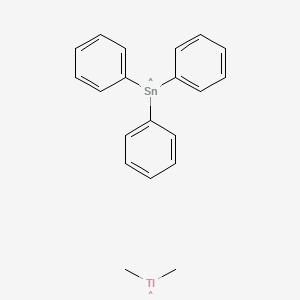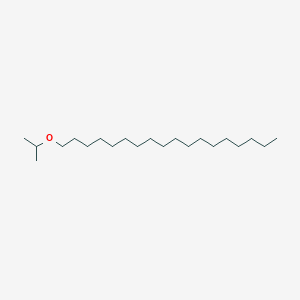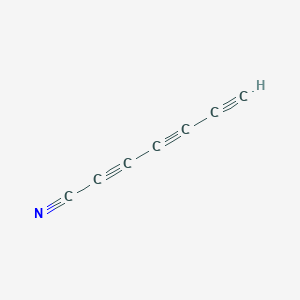
Hepta-2,4,6-triynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-2,4,6-triynenitrile is an organic compound with the molecular formula C7HN. It consists of a seven-carbon chain with three triple bonds and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-2,4,6-triynenitrile can be synthesized through various methods. One common approach involves the reaction of heptatriyne with a nitrile source under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent production rates .
Chemical Reactions Analysis
Types of Reactions: Hepta-2,4,6-triynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a variety of derivatives.
Substitution: The nitrile group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary widely and include various nitrile derivatives, alkenes, and alkanes, depending on the specific reaction conditions .
Scientific Research Applications
Hepta-2,4,6-triynenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which hepta-2,4,6-triynenitrile exerts its effects involves its ability to participate in various chemical reactions due to its triple bonds and nitrile group. These functional groups allow it to interact with different molecular targets and pathways, leading to the formation of diverse products .
Comparison with Similar Compounds
Hepta-2,4,6-trienoic acid: This compound has a similar carbon chain but with double bonds and a carboxylic acid group instead of a nitrile group.
Spiro[2.4]hepta-4,6-diene: Another compound with a similar carbon framework but different functional groups.
Properties
CAS No. |
65937-22-6 |
|---|---|
Molecular Formula |
C7HN |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
hepta-2,4,6-triynenitrile |
InChI |
InChI=1S/C7HN/c1-2-3-4-5-6-7-8/h1H |
InChI Key |
XRJCSTPFBZTAPK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC#CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


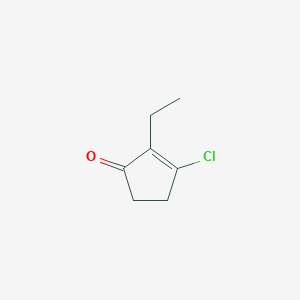


![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)




